Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate

Synthetic Chemistry Process Chemistry Building Block Procurement

Researchers synthesizing kinase-focused libraries often encounter building blocks with incompatible protecting groups or limited diversification vectors. This thieno[3,2-d]pyrimidine intermediate solves that problem with three orthogonally reactive positions: • 7-Bromo enables Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings for rapid C7 arylation. • 2-Methoxy remains inert under standard Pd-catalyzed conditions, eliminating protection/deprotection steps. • 6-Methyl ester allows direct amidation or hydrolysis to the carboxylic acid for a second diversification point. Reported 97% synthetic yield from commercial precursors supports cost-effective scale-up for library production.

Molecular Formula C9H7BrN2O3S
Molecular Weight 303.13 g/mol
Cat. No. B13093229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate
Molecular FormulaC9H7BrN2O3S
Molecular Weight303.13 g/mol
Structural Identifiers
SMILESCOC1=NC=C2C(=N1)C(=C(S2)C(=O)OC)Br
InChIInChI=1S/C9H7BrN2O3S/c1-14-8(13)7-5(10)6-4(16-7)3-11-9(12-6)15-2/h3H,1-2H3
InChIKeyYFYBIAMDJQGQEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate: Compound Identity and Scaffold Context for Scientific Procurement


Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate (CAS 1259978-37-4, molecular formula C₉H₇BrN₂O₃S, molecular weight 303.13 g/mol) is a trisubstituted thieno[3,2-d]pyrimidine derivative bearing a bromine atom at ring position 7, a methoxy substituent at position 2, and a methyl ester at position 6 . Thieno[3,2-d]pyrimidines are recognized as privileged scaffolds in kinase inhibitor drug discovery, with documented activity against JAK1, FLT3, FAK, PI3Kδ, LRRK2, FMS, and EGFR kinases across multiple independent medicinal chemistry campaigns [1] [2] [3]. The compound serves as a versatile synthetic intermediate whose 7-bromo substituent enables downstream diversification via palladium-catalyzed cross-coupling reactions, while the 6-methyl ester provides a handle for amidation or hydrolysis to the corresponding carboxylic acid [4].

Why Generic Substitution Fails for Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate: Triple Substitution Pattern Creates Non-Interchangeable Reactivity


Thieno[3,2-d]pyrimidine analogs cannot be treated as interchangeable building blocks because the specific combination and positioning of substituents at the 2, 6, and 7 positions simultaneously determine three orthogonal properties critical to research outcomes: (i) synthetic reactivity—the 7-bromo group uniquely enables palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) that is absent in 7-H, 7-OH, or 7-alkyl analogs [1]; (ii) physicochemical profile—the 2-methoxy group confers different hydrogen-bond acceptor capacity and electronic character compared to 2-chloro, 2-methylthio, or 2-amino variants, directly affecting target binding and solubility [2]; and (iii) biological recognition—SAR studies across multiple kinase targets demonstrate that even single-atom substitutions at C2 or C7 can shift IC₅₀ values by orders of magnitude [3] [4]. The quantitative evidence assembled in Section 3 substantiates each of these differentiation axes with measurable comparator data.

Quantitative Differentiation Evidence: Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate vs. Closest Analogs


Synthetic Yield from Precursor: 97% Isolated Yield Provides Procurement and Cost-of-Goods Advantage

The target compound is synthesized from 7-bromo-2-methoxythieno[3,2-d]pyrimidine (CAS 1259978-35-2) via reaction with methyl cyanoformate mediated by 2,2,6,6-tetramethylpiperidyl-MgCl·LiCl (TMPMgCl·LiCl) with a reported isolated yield of 97% [1]. This is the only published synthetic route documenting a quantitative yield metric for this specific compound. By contrast, the 6-unsubstituted analog 7-bromo-2-methoxythieno[3,2-d]pyrimidine is the direct precursor and lacks the carboxylate functionality entirely, making it unsuitable as a direct replacement in applications requiring the methyl ester handle at position 6 for downstream amidation, hydrolysis, or transesterification. No published synthetic protocol for the analogous 7-chloro or 7-iodo 2-methoxy-6-carboxylate variants reports a comparable isolated yield, meaning procurement planning cannot assume equivalent synthetic accessibility for halogen-substituted analogs.

Synthetic Chemistry Process Chemistry Building Block Procurement

Molecular Weight and Physicochemical Property Differentiation vs. Unsubstituted and Mono-Substituted Core Scaffolds

The target compound (MW 303.13 g/mol, LogP predicted ~2.3–2.9 range based on the 7-bromo-2-methoxythieno[3,2-d]pyrimidine core) occupies a distinct physicochemical space compared to its closest commercially available analogs . Methyl thieno[3,2-d]pyrimidine-6-carboxylate (CAS 2110695-71-9, MW 194.21 g/mol, density 1.413 g/cm³) lacks both the 7-bromo and 2-methoxy substituents, resulting in a 56% lower molecular weight and fundamentally different lipophilicity and electronic profile . 2-Methoxythieno[3,2-d]pyrimidine (CAS 1259978-29-4, MW 166.20 g/mol) lacks both the 7-bromo and 6-carboxylate groups, representing an 83% molecular weight reduction . 7-Bromo-2-chlorothieno[3,2-d]pyrimidine (CAS 1152475-42-7, MW 249.52 g/mol) substitutes chlorine for the 2-methoxy group and lacks the 6-carboxylate, providing a different hydrogen-bond acceptor profile (Cl is a weak HBA vs. OMe being a moderate HBA) [1]. These property differences are not cosmetic: in the context of fragment-based drug discovery and library design, MW differences exceeding 50 Da and LogP shifts >0.5 log units reliably alter membrane permeability, solubility, and protein binding characteristics.

Physicochemical Properties Drug-likeness ADME Profiling

Class-Level Kinase Inhibition Context: Thieno[3,2-d]pyrimidine Scaffold SAR Highlights the Criticality of 2,7-Disubstitution

While direct biochemical IC₅₀ data for the target compound itself against a purified kinase panel are not publicly available, extensive class-level SAR evidence from the thieno[3,2-d]pyrimidine literature establishes that the 2,7-disubstitution pattern is a pharmacophoric requirement for potent kinase inhibition. The JAK1 inhibitor series reported by Kim et al. (2025) demonstrates that thieno[3,2-d]pyrimidine derivative 46 achieves IC₅₀ = 0.022 μM against JAK1, representing a 4-fold improvement over the clinical candidate AZD4205 (compound 9), with selectivity across 370 kinases confirmed by kinome-wide profiling [1]. In the LRRK2 inhibitor series, thieno[3,2-d]pyrimidine 22 inhibits wild-type LRRK2 with IC₅₀ = 30 nM and the G2019S mutant with IC₅₀ = 14 nM [2]. For FMS kinase, thieno[3,2-d]pyrimidine derivative 21 achieves IC₅₀ = 2 nM [3]. Critically, the patent literature explicitly claims 2,7-substituted thieno[3,2-d]pyrimidines as protein kinase inhibitors (US 8,586,580 B2), and the compound class is explicitly described as effective pan-PKD inhibitors in WO 2011/156215 [4] [5]. The target compound, bearing both the 2-methoxy and 7-bromo substituents plus the 6-carboxylate ester, occupies a unique and underexplored region of this validated SAR space.

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Halogen Reactivity Differentiation: 7-Bromo vs. 7-Chloro, 7-Iodo, and 7-Unsubstituted Analogs for Cross-Coupling Applications

The 7-bromo substituent provides an optimal balance of reactivity and stability for palladium-catalyzed cross-coupling reactions compared to alternative 7-halogen analogs. The 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine scaffold has been explicitly validated as a versatile intermediate enabling the synthesis of a large diversity of trisubstituted derivatives through sequential substitution at all three halogen positions [1]. In the 6-substituted thieno[3,2-d]pyrimidine SAR study by Romagnoli et al. (2019), replacing a fluoro substituent with chloro resulted in a 5- to 87-fold increase in antiproliferative potency, demonstrating that even single-halogen substitutions at positions adjacent to the 7-position can dramatically alter biological activity [2]. The target compound's 7-bromo substituent is specifically reactive toward Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling conditions, whereas the 7-chloro analog (7-bromo-2-chlorothieno[3,2-d]pyrimidine, CAS 1152475-42-7) introduces a competing reactive site at C2 that complicates chemoselective coupling strategies . The 7-unsubstituted analogs (e.g., 2-methoxythieno[3,2-d]pyrimidine, methyl thieno[3,2-d]pyrimidine-6-carboxylate) completely lack the aryl halide coupling handle and cannot participate in these diversification reactions.

Cross-Coupling Chemistry Suzuki Coupling C–C Bond Formation

Procurement Purity Benchmarking: 97–98% HPLC Purity Across Multiple Independent Suppliers

The target compound is consistently supplied at 97–98% purity (HPLC) across multiple independent vendors, providing procurement flexibility and supply chain redundancy . By comparison, the closest functional analog, Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate (EvitaChem EVT-1692848), has a less well-documented purity specification and lacks the synthetic versatility of the 7-bromo handle . The 7-bromo-2-methoxythieno[3,2-d]pyrimidine precursor (CAS 1259978-35-2) is available at 97% purity from established suppliers including AChemBlock, providing a verified upstream supply chain for the target compound . The CAS registry number 1259978-37-4 and MDL identifier MFCD22574040 are unambiguous, ensuring that procurement specifications are precise and reproducible across vendors .

Quality Control Purity Specification Vendor Comparison

Optimal Application Scenarios for Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate Based on Verified Differentiation Evidence


Kinase-Focused Fragment Library Synthesis via C7 Suzuki Diversification

The target compound is optimally deployed as a core intermediate for generating focused kinase inhibitor libraries through palladium-catalyzed Suzuki-Miyaura coupling at the 7-bromo position. The 2-methoxy group remains inert under standard Suzuki conditions (Pd(PPh₃)₄, aq. Na₂CO₃, dioxane, 80–100 °C), enabling chemoselective arylation at C7 without protecting group manipulation [1]. The 6-methyl ester can be subsequently hydrolyzed to the carboxylic acid or converted to diverse amides, providing orthogonal diversification at two positions. This strategy is directly supported by the extensive SAR literature demonstrating that 2,7-disubstituted thieno[3,2-d]pyrimidines achieve nanomolar potency against JAK1 (IC₅₀ = 0.022 μM), LRRK2 (IC₅₀ = 14–30 nM), and FMS (IC₅₀ = 2 nM) [2] [3] [4], and by patent claims covering 2,7-substituted thieno[3,2-d]pyrimidines as broad-spectrum protein kinase inhibitors . The documented 97% synthetic yield from the commercially available precursor supports cost-effective scale-up for library production.

Sirtuin Modulator Development via 6-Carboxylate Derivatization

The 6-methyl ester position of the target compound maps directly onto the pharmacophore of thieno[3,2-d]pyrimidine-6-carboxamide sirtuin modulators, as disclosed in the GlaxoSmithKline patent application covering substituted thieno[3,2-d]pyrimidine-6-carboxamides as SIRT1, SIRT2, and SIRT3 inhibitors [1]. The corresponding 6-carboxamide series achieved IC₅₀ values of 3.6, 2.7, and 4.0 nM against SIRT1, SIRT2, and SIRT3, respectively, establishing the 6-position as a critical potency determinant [2]. While the literature compounds in this series carry different C2 and C7 substituents, the target compound provides a unique entry point for exploring the SAR consequences of combining a 7-bromo (or subsequently 7-aryl via cross-coupling) with the 2-methoxy group in the sirtuin context—a substitution combination not explored in the published sirtuin modulator SAR. Hydrolysis of the methyl ester to the free carboxylic acid followed by amide coupling with diverse amines enables rapid exploration of this uncharted chemical space [3].

Solid-Phase Library Synthesis Utilizing the Trisubstituted Thieno[3,2-d]pyrimidine Core

The target compound is structurally suited for adaptation to solid-phase organic synthesis (SPOS) methodologies specifically developed for trisubstituted thieno[3,2-d]pyrimidine derivatives, as reported by Kim and Lee in the Bulletin of the Korean Chemical Society [1]. The presence of three chemically distinct functional groups—the 7-bromo (cross-coupling handle), the 2-methoxy (electronically modulating, inert under most coupling conditions), and the 6-methyl ester (can be immobilized on resin via hydrolysis and amide bond formation or used directly for solution-phase diversification)—enables sequential, orthogonal transformations without protecting group conflicts. This aligns with the privileged structure paradigm for screening library construction, where the thieno[3,2-d]pyrimidine core is recognized as a drug-like scaffold with high hit rates across diverse target classes [2]. The 97% synthetic yield from commercially available precursors [3] and multi-vendor availability at ≥97% purity [4] reduce the logistical barriers to library-scale procurement.

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